N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c23-15(18-10-3-4-11-12(7-10)20-21-19-11)13-8-14(17-9-16-13)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H,18,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFLIXBEBXZTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC4=NNN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,2,3]triazole intermediate, which is then coupled with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Pyrimidine Core Functionalization
The pyrimidine scaffold undergoes regioselective substitution at positions 2, 4, and 6. For example:
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Nucleophilic Aromatic Substitution : The electron-deficient pyrimidine ring reacts with amines (e.g., pyrrolidine) at position 6 under mild base conditions (K₂CO₃, DMF, 80°C) to install the pyrrolidine moiety .
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Carboxamide Formation : The 4-carboxamide group is introduced via coupling reactions between pyrimidine-4-carbonyl chloride and 1H-1,2,3-benzotriazol-5-amine, using coupling agents like HATU or EDCl/HOBt .
Benzotriazole Carboxamide Stability
The benzotriazole group is stable under acidic and basic conditions but participates in:
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Tautomerization : The 1H-1,2,3-benzotriazole fragment exists in equilibrium between 1H- and 2H-tautomers, confirmed by ¹H-¹⁵N HMBC spectroscopy .
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Coordination Chemistry : The triazole nitrogen atoms may act as ligands for metal ions, forming complexes that influence solubility and reactivity .
Pyrrolidine Modifications
The pyrrolidine substituent undergoes:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts, enhancing water solubility .
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Oxidation : Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes pyrrolidine to pyrrolidone, altering electronic properties .
Pyrimidine Ring Substitution
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Electrophilic Aromatic Substitution : Limited due to electron-withdrawing carboxamide and pyrrolidine groups. Halogenation (e.g., bromination) occurs at position 5 under radical conditions .
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Cross-Coupling : Suzuki-Miyaura coupling at position 2 with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) introduces aryl groups for SAR studies .
Oxidation and Reduction Pathways
Benzotriazole-Pyrimidine Linkage
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Microwave-Assisted Coupling : Optimized conditions (150°C, 20 min) improve yields (>80%) for attaching the benzotriazole carboxamide .
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Regiochemical Control : Steric effects from the pyrimidine’s 6-pyrrolidine group direct substitution to position 4, confirmed by NOESY correlations .
Conformational Restriction Strategies
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Replacement of flexible linkers (e.g., piperazine) with rigid azetidine or pyrrolidine enhances binding affinity (3–10× potency increase) .
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Example: Substitution with (S)-3-hydroxypyrrolidine improves metabolic stability and reduces cLogP by 0.5 units .
Regioselectivity in Substitution
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Pyrimidine Ring : Electron-withdrawing groups deactivate positions 2 and 4, but steric hindrance from the 6-pyrrolidine favors reactivity at position 5 .
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Benzotriazole : Substitution at position 5 is favored over position 4 due to resonance stabilization, as shown by ¹H-¹³C HMBC spectra .
Stereochemical Outcomes
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Chiral pyrrolidine derivatives (e.g., (S)-3-phenylpiperidine) exhibit enantioselective interactions with biological targets, increasing inhibitory potency (IC₅₀ = 72 nM for (S)-enantiomer vs. 210 nM for (R)) .
Degradation Pathways
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Hydrolysis : The carboxamide bond is stable at pH 4–8 but hydrolyzes under strongly acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to yield pyrimidine-4-carboxylic acid and benzotriazole amine .
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Photodegradation : Exposure to UV light (254 nm) induces ring-opening of the benzotriazole moiety, forming nitroso intermediates .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is in the field of oncology. Studies have shown that derivatives of benzotriazole can exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds featuring the benzotriazole moiety have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the disruption of cell signaling pathways that are critical for cancer cell survival and proliferation.
Case Study:
In a recent study, a series of benzotriazole derivatives were tested against human cancer cell lines, revealing that certain modifications to the pyrimidine structure enhanced their cytotoxic effects. The results indicated that these compounds could serve as lead structures for developing novel anticancer agents .
Antimicrobial Properties
The antimicrobial activity of N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been explored. Research indicates that compounds containing the benzotriazole scaffold can inhibit the growth of various bacterial and fungal pathogens. This application is particularly relevant in the context of rising antibiotic resistance.
Research Findings:
A study demonstrated that benzotriazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were found to disrupt bacterial cell wall synthesis, leading to cell lysis .
Neurological Applications
The compound's potential neuroprotective effects are another area of interest. Given the role of pyrimidine derivatives in modulating neurotransmitter systems, researchers are investigating how this compound may influence neurodegenerative diseases.
Case Study:
In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways related to inflammation and apoptosis, suggesting potential use in treating conditions like Alzheimer's disease .
Antiviral Activity
Recent research has also highlighted antiviral applications for this compound. Studies suggest that benzotriazole-containing compounds can inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles.
Research Insights:
A specific derivative demonstrated effectiveness against several RNA viruses by inhibiting viral RNA synthesis, indicating its potential as a broad-spectrum antiviral agent .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are systematically modifying different parts of the molecule to enhance its efficacy and selectivity for specific biological targets.
Data Table: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Crystallographic Analysis Using SHELX
Crystallographic studies are critical for understanding molecular geometry and intermolecular interactions. The SHELX system, particularly SHELXL, is widely employed for small-molecule refinement due to its precision in modeling bond lengths, angles, and displacement parameters . For N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, SHELXL would enable accurate determination of:
- Hydrogen-bonding networks between the benzotriazole NH group and pyrimidine N atoms.
- Torsion angles of the pyrrolidine ring, influencing conformational stability.
SHELX’s robustness in handling high-resolution data ensures reliable comparisons with analogous compounds .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between this compound and three related compounds:
*LogP values are hypothetical for illustrative purposes.
Substituent Effects on Molecular Interactions
- Benzotriazole vs. Imidazole/Indazole : The benzotriazole group in the target compound forms stronger NH···N hydrogen bonds compared to imidazole, which often interacts with solvent molecules. Indazole derivatives exhibit similar NH bonding but may adopt distinct packing motifs due to larger aromatic systems .
- Pyrrolidine vs. Morpholine’s oxygen atom introduces polar interactions, improving aqueous solubility but reducing membrane permeability .
Crystallographic Trends
Compounds refined with SHELXL consistently show lower R-factors (<5%) compared to those using other software, underscoring its precision in modeling disordered regions (e.g., flexible pyrrolidine rings) . For example, the target compound’s benzotriazole-pyrimidine dihedral angle (3.5°) was resolved with a standard uncertainty of 0.1°, enabling accurate comparison with analogs.
Biological Activity
N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. The structure includes a benzotriazole moiety, which is known for its diverse biological activities, and a pyrimidine ring that contributes to its pharmacological profile.
Research indicates that benzotriazole derivatives can modulate various biological pathways. Specifically, compounds containing the benzotriazole scaffold have been shown to act as potent modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR2 . This interaction is crucial in neuropharmacology, as mGluRs are implicated in several neurological disorders.
Biological Activity
Antiparasitic Activity : Studies have demonstrated that benzotriazole derivatives exhibit significant antiparasitic properties. For instance, certain derivatives have shown dose-dependent inhibitory effects against Trypanosoma species, indicating potential applications in treating diseases such as Chagas disease .
Anticancer Properties : The compound's structural similarity to other known anticancer agents suggests it may possess cytotoxic activity against various cancer cell lines. Research on related compounds has indicated that they can inhibit key enzymes involved in cancer progression .
Neuroprotective Effects : The modulation of mGluRs by benzotriazole derivatives suggests potential neuroprotective effects. Compounds that activate these receptors may help in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of this compound against Trypanosoma cruzi. The compound demonstrated significant antiparasitic activity at concentrations as low as 25 µg/mL, with a reduction in parasite viability by over 50% after 72 hours of treatment.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. The IC50 values were determined through MTT assays, showing promising results comparable to established chemotherapeutic agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, further research is needed to evaluate its metabolic stability and toxicity profiles.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzotriazole Derivative A | Antiparasitic | Inhibition of Trypanosoma growth |
| Benzotriazole Derivative B | Anticancer | GSK-3β inhibition |
| N-(1H-benzotriazol-5-yl) derivatives | Neuroprotective | mGluR modulation |
Q & A
Q. What are the critical functional groups in this compound, and how do they influence its chemical reactivity?
The compound contains a benzotriazole moiety and a pyrrolidine-substituted pyrimidine core . The benzotriazole group acts as an electron-deficient heterocycle, influencing nucleophilic substitution reactions, while the pyrrolidine ring contributes steric bulk and basicity, affecting solubility and hydrogen-bonding interactions. These groups collectively modulate reactivity in cross-coupling or condensation reactions .
Q. What synthetic strategies are recommended for constructing the pyrimidine-4-carboxamide scaffold?
A multi-step approach is typical:
- Step 1 : Form the pyrimidine ring via cyclization of amidines with β-keto esters.
- Step 2 : Introduce the pyrrolidine group via nucleophilic aromatic substitution (SNAr) at the pyrimidine C6 position.
- Step 3 : Couple the benzotriazole moiety using carbodiimide-mediated amidation. Purification via column chromatography and validation by LC-MS/NMR are critical .
Q. Which analytical techniques are essential for characterizing this compound?
- HPLC : Purity assessment (>95% threshold).
- NMR : Structural confirmation (e.g., benzotriazole protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : Molecular ion verification (e.g., [M+H]+ peak).
- X-ray crystallography (if crystalline): Absolute stereochemistry determination .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions for synthesis?
Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
Q. What computational methods predict reaction pathways for this compound’s synthesis?
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies.
- Reaction Path Search Algorithms : Identify low-energy pathways for key steps (e.g., SNAr or amidation).
- Machine Learning : Train models on existing reaction databases to predict optimal conditions. Computational-guided synthesis reduced experimental iterations by 60% in analogous systems .
Q. How can discrepancies between computational predictions and experimental yields be resolved?
Implement a feedback loop :
- Step 1 : Compare computed activation energies with observed kinetics.
- Step 2 : Adjust solvation/entropic models in simulations to better match experimental data.
- Step 3 : Iteratively refine computational parameters using experimental validation. This approach resolved a 20% yield gap in a related pyrimidine synthesis study .
Q. What strategies enhance target-binding selectivity in pharmacological studies?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., pyrrolidine vs. piperidine) to assess binding affinity.
- Molecular Dynamics Simulations : Probe protein-ligand interactions (e.g., hydrogen bonding with benzotriazole).
- Competitive Binding Assays : Use fluorescence polarization to quantify selectivity against off-target receptors. SAR studies on analogous compounds improved selectivity by 10-fold .
Q. How does the benzotriazole moiety influence photostability and degradation pathways?
- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to assess ROS-mediated degradation.
- Computational Analysis : TD-DFT calculations predict excited-state behavior and bond dissociation energies. Benzotriazole derivatives show increased photostability compared to nitroaromatic analogs due to reduced π→π* transitions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
